molecular formula C16H12Cl3N5OS B2974796 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 905765-03-9

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B2974796
CAS No.: 905765-03-9
M. Wt: 428.72
InChI Key: VRXAGOZRZSROPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is an intricate compound with promising applications. This compound falls under the category of heterocyclic compounds due to its 1,2,4-triazole ring, a structure known for its presence in various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis starts with commercially available 2-chlorobenzaldehyde and 2,6-dichlorobenzylamine.

  • Synthesis of Intermediate: : The initial step involves creating an intermediate through a nucleophilic substitution reaction where 2-chlorobenzaldehyde reacts with thiosemicarbazide in an ethanol solvent. This reaction forms 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

  • Formation of Final Compound: : The intermediate is then reacted with 2,6-dichlorobenzylamine under acidic conditions to yield the final compound.

Industrial Production Methods

For industrial production, optimization of the synthetic route is vital. The process can be scaled up by:

  • Employing continuous flow reactors to maintain reaction consistency and efficiency.

  • Using environmentally friendly solvents and catalysts to adhere to green chemistry principles.

  • Ensuring rigorous purification steps, like recrystallization or chromatography, to achieve high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions typically using agents like hydrogen peroxide or potassium permanganate, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reductive reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

  • Substitution: : It can participate in nucleophilic substitution reactions, replacing the thiol group with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydride in DMF (dimethylformamide).

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Amino derivatives.

  • Substitution Products: : Various substituted triazole derivatives.

Scientific Research Applications

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide has a range of scientific research applications, including:

  • Chemistry: : Used as a precursor in synthesizing more complex heterocyclic compounds.

  • Biology: : Acts as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

  • Medicine: : Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.

  • Industry: : Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes like cytochrome P450, receptors like GABA (gamma-aminobutyric acid) receptors.

  • Pathways Involved: : Inhibiting enzyme activity, modulating receptor binding which results in altered physiological responses.

Comparison with Similar Compounds

Compared to other similar heterocyclic compounds:

  • Uniqueness: : The combination of the 1,2,4-triazole ring and the dichlorophenyl group gives it unique biological activities.

  • Similar Compounds

    • 2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

    • N-(2-chlorophenyl)-2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

    • 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Hope this helps! Where do you want to dive deeper?

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5OS/c17-10-5-2-1-4-9(10)15-22-23-16(24(15)20)26-8-13(25)21-14-11(18)6-3-7-12(14)19/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXAGOZRZSROPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.